molecular formula C8H5Cl3O2 B2573022 (2,3-Dichlorophenoxy)acetyl chloride CAS No. 85630-84-8

(2,3-Dichlorophenoxy)acetyl chloride

Cat. No.: B2573022
CAS No.: 85630-84-8
M. Wt: 239.48
InChI Key: IBWNIKAAWMVQCL-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenoxy)acetyl chloride is an organic compound with the molecular formula C8H5Cl3O2 and a molecular weight of 239.48 g/mol . It is primarily used in research and industrial applications, particularly in the synthesis of various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3-Dichlorophenoxy)acetyl chloride can be synthesized by reacting 2,3-dichlorophenoxyacetic acid with thionyl chloride or phosphorus pentachloride. The reaction typically involves heating the acid with the chlorinating agent under reflux conditions . For example, heating 2,3-dichlorophenoxyacetic acid with phosphorus pentachloride for 45 minutes can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenoxy)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichlorophenoxyacetic acid and hydrochloric acid.

Common Reagents and Conditions

    Amines: Reacting with amines under mild conditions to form amides.

    Alcohols: Reacting with alcohols to form esters, typically in the presence of a base like pyridine.

    Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    2,3-Dichlorophenoxyacetic Acid: Formed from hydrolysis.

Scientific Research Applications

(2,3-Dichlorophenoxy)acetyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the acyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenoxy)acetyl chloride
  • (3,4-Dichlorophenoxy)acetyl chloride
  • (2,3-Dichlorophenoxy)acetic acid

Uniqueness

(2,3-Dichlorophenoxy)acetyl chloride is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and the types of products it forms. Compared to other dichlorophenoxyacetyl chlorides, the 2,3-substitution pattern provides distinct steric and electronic properties that can affect its behavior in chemical reactions .

Properties

IUPAC Name

2-(2,3-dichlorophenoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c9-5-2-1-3-6(8(5)11)13-4-7(10)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWNIKAAWMVQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

After filling in a dry 250 ml flask respectively 59.89 g (0.271 mol) of 2,3-dichlorophenoxyacetic acid synthesized in Example 5 and 79.1 ml (1.084 mol) of thionyl chloride, the reaction mixture was then heated and refluxed for 4-5 hours. When treated as in Example 2 on completion of the reaction, 60.93 g of 2,3-dichlorophenoxyacetyl chloride was obtained as a raw reaction product.
Quantity
59.89 g
Type
reactant
Reaction Step One
Quantity
79.1 mL
Type
reactant
Reaction Step One

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